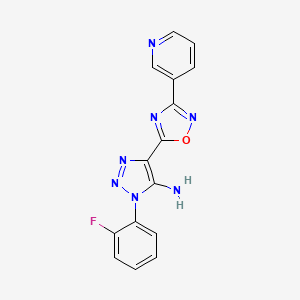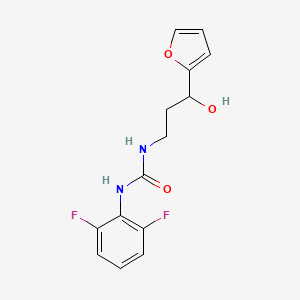
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea, also known as DFP-10917, is a synthetic compound that has been studied for its potential applications in cancer treatment. This compound is a small molecule inhibitor of the protein kinase CK2, which plays a critical role in regulating cellular processes such as cell growth, differentiation, and apoptosis. In
Mecanismo De Acción
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its activity. By inhibiting CK2, 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea disrupts cellular signaling pathways that are critical for cancer cell growth and survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting CK2 activity, 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been shown to induce DNA damage, activate the p53 tumor suppressor pathway, and inhibit the activity of other proteins involved in cancer cell growth and survival. These effects contribute to the anti-cancer activity of 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been shown to be effective in a variety of cancer cell lines and animal models. However, there are also some limitations to using 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea in lab experiments. Its low solubility in water can make it difficult to work with, and its potency and selectivity for CK2 may vary depending on the specific cancer cell line or animal model being used.
Direcciones Futuras
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea. One area of focus is on improving its potency and selectivity for CK2, in order to increase its anti-cancer activity and reduce potential side effects. Another area of research is on developing new formulations of 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea that improve its solubility and bioavailability, making it easier to administer in clinical settings. Finally, there is interest in exploring the potential of 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea in combination with other cancer treatments, such as immunotherapy or targeted therapies, to enhance its anti-cancer activity and improve patient outcomes.
Conclusion:
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is a promising compound with potential applications in cancer treatment. Its ability to inhibit CK2 activity and disrupt cellular signaling pathways critical for cancer cell growth and survival make it an attractive target for further research. While there are some limitations to using 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea in lab experiments, its effectiveness in a variety of cancer cell lines and animal models suggests that it may have potential as a new cancer therapy. Future research will be critical in further exploring the potential of 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea and developing new formulations and treatment strategies that can improve patient outcomes.
Métodos De Síntesis
The synthesis of 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea involves a multi-step process that begins with the reaction of 2,6-difluorophenyl isocyanate with 3-hydroxypropylamine to form the intermediate 1-(2,6-difluorophenyl)-3-(3-hydroxypropyl)urea. This intermediate is then reacted with furan-2-ylboronic acid to produce the final product, 1-(2,6-difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea. The overall yield of this synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been studied for its potential applications in cancer treatment. Specifically, this compound has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with increased cell proliferation and survival. In preclinical studies, 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c15-9-3-1-4-10(16)13(9)18-14(20)17-7-6-11(19)12-5-2-8-21-12/h1-5,8,11,19H,6-7H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKWCFDPTMEMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCC(C2=CC=CO2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

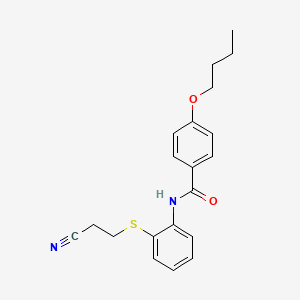
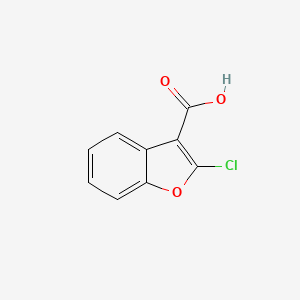
![4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2787284.png)
![Ethyl 3-(3-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2787285.png)
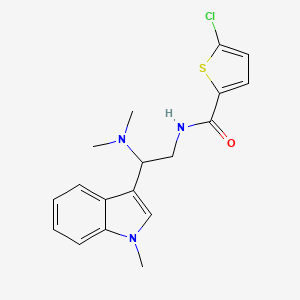


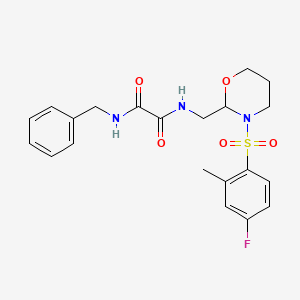
![4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2787294.png)
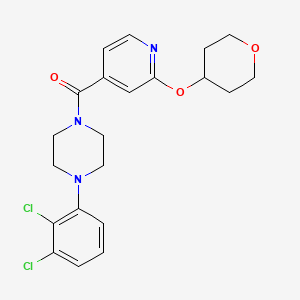
![N-(4-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2787299.png)
![tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate](/img/structure/B2787300.png)
![6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2787301.png)
